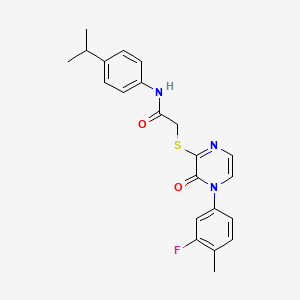

2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Description

“2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a pyrazine ring, a fluorinated aromatic ring, and an isopropyl-substituted phenyl group

Properties

IUPAC Name |

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2S/c1-14(2)16-5-7-17(8-6-16)25-20(27)13-29-21-22(28)26(11-10-24-21)18-9-4-15(3)19(23)12-18/h4-12,14H,13H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATJWEULJGRASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)C(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diketones with diamines under acidic or basic conditions.

Introduction of the fluorinated aromatic ring: This step may involve electrophilic aromatic substitution reactions.

Thioether formation: The thiol group can be introduced via nucleophilic substitution reactions.

Acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorinated aromatic ring suggests potential interactions with biological targets.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent, although specific studies would be required to confirm this.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorinated aromatic ring and the pyrazine moiety could play crucial roles in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

- 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-tert-butylphenyl)acetamide

Uniqueness

The unique combination of the fluorinated aromatic ring and the pyrazine moiety distinguishes “2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide” from other similar compounds. This structural uniqueness may confer specific biological or chemical properties that are not present in related compounds.

Biological Activity

The compound 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a member of the thioacetamide class, which has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is . It features a thioamide linkage, a pyrazinone moiety, and aromatic substituents that may influence its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of thioacetamides exhibit significant antitumor properties. A study demonstrated that similar compounds inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific activity of the compound remains to be elucidated in direct studies; however, its structural analogs have shown promising results in vitro.

Antimicrobial Properties

Thioacetamide derivatives often display antimicrobial activity. For instance, compounds with similar structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition. While direct data on this compound's antimicrobial activity is limited, its structural characteristics suggest potential efficacy.

The biological activity of thioacetamides is often attributed to their ability to interact with biological macromolecules, including enzymes and receptors. The compound's thio group may facilitate interactions with thiol-containing enzymes or proteins, potentially leading to altered enzymatic activities or signal transduction pathways.

Case Studies and Research Findings

-

Antitumor Studies : In a recent study involving structurally similar compounds, it was found that they induced G0/G1 phase arrest in cancer cells, leading to apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and confirmed apoptosis via Annexin V staining.

Compound Cell Line IC50 (µM) Mechanism Compound A MCF-7 15 Apoptosis induction Compound B HeLa 10 Cell cycle arrest -

Antimicrobial Activity : A comparative analysis of thioacetamides indicated that derivatives exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Zone of Inhibition (mm) Compound C E. coli 18 Compound D S. aureus 22

Q & A

Q. What are the critical steps and parameters for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the preparation of the pyrazine core followed by thioether and acetamide functionalization. Key steps include:

- Coupling reactions to attach the 3-fluoro-4-methylphenyl group to the pyrazine ring .

- Thioether formation via nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

- Acetamide linkage using N-(4-isopropylphenyl)amine under reflux in aprotic solvents (e.g., DMF or THF) . Critical parameters: Temperature control (±2°C), solvent purity, and reaction time optimization (typically 12-48 hours) to avoid side products .

Q. Which characterization techniques are essential for structural validation?

- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry of the pyrazine and substituent positions .

- High-resolution mass spectrometry (HRMS) for molecular weight verification (±0.001 Da tolerance) .

- FT-IR spectroscopy to validate thioether (C-S stretch ~600 cm⁻¹) and carbonyl (C=O stretch ~1650 cm⁻¹) groups .

Q. What preliminary biological screening methods are recommended?

- In vitro assays : Anti-inflammatory activity via COX-2 inhibition (IC₅₀ measurement) and anticancer potential using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

- Dose-response curves to establish potency (EC₅₀) and selectivity indices against non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scale-up?

Use Design of Experiments (DOE) to assess interactions between variables:

- Solvent polarity : Test DMSO vs. THF for solubility and reaction efficiency .

- Temperature gradients : Employ microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h) .

- Catalyst screening : Compare Pd(OAc)₂ vs. CuI for coupling efficiency . Post-optimization, purity can exceed 95% (HPLC validation) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Vary substituents : Replace 3-fluoro-4-methylphenyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess impact on bioactivity .

- Core modifications : Compare pyrazine with pyrimidine or triazolo-pyridazine cores .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Q. How to resolve contradictions in biological activity data across studies?

- Validate assay protocols : Ensure consistency in cell lines (e.g., passage number, media conditions) and compound solubility (use DMSO controls) .

- Orthogonal assays : Confirm anticancer activity via both apoptosis (Annexin V) and cell cycle arrest (PI staining) assays .

- Purity verification : Re-test compounds with ≥98% purity (HPLC) to exclude batch variability .

Q. What computational tools predict metabolic stability and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.